molecular formula C69H81NO15 B1683849 DHA-paclitaxel CAS No. 199796-52-6

DHA-paclitaxel

Cat. No.: B1683849
CAS No.: 199796-52-6
M. Wt: 1164.4 g/mol
InChI Key: LRCZQSDQZJBHAF-PUBGEWHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DHA-paclitaxel is a prodrug formed by covalently linking the omega-3 fatty acid docosahexaenoic acid (DHA) to the C2'-hydroxyl group of paclitaxel, a microtubule-stabilizing taxane widely used in cancer therapy. This conjugation aims to enhance tumor targeting and reduce systemic toxicity. Preclinical studies demonstrated that this compound exhibits prolonged plasma stability, preferential accumulation in tumor tissues, and intratumoral activation via esterase-mediated cleavage to release paclitaxel . The prodrug design leverages the high lipid demand of tumors, which avidly incorporate DHA into their membranes, thereby concentrating the conjugate at the tumor site .

Phase I clinical trials established a recommended dose of 1,100 mg/m² every 3 weeks, with a unique pharmacokinetic (PK) profile characterized by a small volume of distribution (7.5 L), slow clearance (0.11 L/h), and a terminal half-life of 112 hours for this compound . Paclitaxel derived from the prodrug showed a plasma exposure <0.06% of the parent compound, correlating with dose-limiting neutropenia but minimal neurotoxicity or alopecia . Clinical responses included partial tumor regression and stabilization in refractory solid tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of docosahexaenoic acid-paclitaxel involves the covalent attachment of docosahexaenoic acid to the C2′-position of paclitaxel. This process typically includes the activation of docosahexaenoic acid followed by its conjugation to paclitaxel under specific reaction conditions . The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the conjugation .

Industrial Production Methods: Industrial production of docosahexaenoic acid-paclitaxel follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. Techniques such as chromatography are employed to purify the compound .

Comparison with Similar Compounds

Pharmacokinetic and Biodistribution Profiles

DHA-paclitaxel’s PK profile contrasts sharply with conventional taxanes (Table 1):

Parameter This compound (1,100 mg/m²) Paclitaxel (175 mg/m², 3-h infusion) SB-T-1214 (Preclinical)
Volume of Distribution (L) 7.5 227–688 Not reported
Clearance (L/h) 0.11 12–23 Not reported
Terminal Half-Life (h) 112 5.8–21.7 Not reported
Tumor AUC (vs. Plasma) 8× higher (mice) 57× higher (equitoxic dose)

Key distinctions include:

  • Reduced Systemic Exposure : this compound’s confined plasma compartment (volume of distribution ~7.5 L vs. paclitaxel’s 227–688 L) limits off-target toxicity .
  • Tumor-Specific Accumulation: In murine models, this compound achieved 8-fold higher tumor AUC than paclitaxel at equimolar doses . Newer DHA-taxoids (e.g., DHA-SB-T-1214) further improved tumor AUC by 57-fold in resistant xenografts .

Efficacy in Preclinical and Clinical Settings

In Vitro Cytotoxicity

While this compound showed comparable or lower cytotoxicity than paclitaxel in cell cultures , its efficacy in vivo is superior due to tumor-specific activation (Table 2):

Compound IC50 (nM) Cell Line/Model Key Findings
This compound Not reported M109 murine lung tumor 100% complete regressions at 120 mg/kg
Paclitaxel 33.8 HCT116 CSCs No efficacy in resistant xenografts
SB-T-1214 0.28 HCT116 CSCs Complete regression in Pgp+ colon tumors
DHA-SB-T-1214 Not reported Pancreatic xenografts 90% tumor suppression vs. no effect by paclitaxel
  • Overcoming Drug Resistance: DHA-taxoids like SB-T-1214 and DHA-SB-T-1214 demonstrated nanomolar potency against paclitaxel-resistant, P-glycoprotein (Pgp)-overexpressing cancers, whereas paclitaxel failed .
  • Clinical Activity: this compound achieved partial responses in Phase I/II trials for gastric, ovarian, and melanoma cancers, with 35–50% disease stabilization rates .

Toxicity Profile

This compound’s toxicity profile is markedly favorable:

  • Neurotoxicity: No grade >1 peripheral neuropathy or musculoskeletal toxicity observed, unlike paclitaxel’s dose-limiting neurotoxicity .
  • Hypersensitivity : Avoids Cremophor EL, a solvent linked to anaphylaxis in paclitaxel formulations .
  • Hematologic Toxicity : Dose-limiting neutropenia (grade 3/4 in 53% of cycles) but manageable with growth factors .

Mechanism of Action

  • Prodrug Activation : this compound remains inert until cleaved by tumor-associated esterases, releasing paclitaxel locally .
  • Synergy with DHA : DHA sensitizes tumors by modulating membrane fluidity, enhancing drug uptake, and suppressing pro-survival pathways (e.g., COX-2) .

Clinical Development Status

This compound (Taxoprexin®) advanced to Phase III trials for metastatic melanoma but showed mixed results compared to dacarbazine . Subsequent research shifted to next-generation DHA-taxoids (e.g., DHA-SB-T-1214), which exhibit broader activity in pancreatic and lung cancers .

Biological Activity

Docosahexaenoic acid–paclitaxel (DHA-P) is a novel chemotherapeutic agent formed by the covalent conjugation of docosahexaenoic acid (DHA), an omega-3 fatty acid, to paclitaxel, a well-known anticancer drug. This modification aims to enhance the therapeutic efficacy and reduce the side effects associated with traditional paclitaxel therapy. DHA-P has been studied for its biological activity across various cancer types, demonstrating notable differences in efficacy and safety profiles compared to paclitaxel alone.

DHA-P exerts its biological activity primarily through the following mechanisms:

  • Microtubule Stabilization : Similar to paclitaxel, DHA-P binds to the β-subunit of tubulin, promoting microtubule assembly and stabilization, which is crucial for cell division.
  • Enhanced Bioavailability : The incorporation of DHA may improve the solubility and bioavailability of paclitaxel, potentially leading to enhanced therapeutic effects.
  • Reduced Toxicity : DHA-P has shown a lower incidence of common side effects associated with paclitaxel, such as alopecia and peripheral neuropathy, while still maintaining efficacy against tumors.

Efficacy in Tumor Models

Preclinical studies have demonstrated that DHA-P exhibits superior antitumor activity compared to paclitaxel in various animal models:

  • In CD2F1 mouse models, DHA-P achieved complete regression in 10 out of 10 tumors at an optimal dose of 120 mg/kg for five days, while paclitaxel showed no complete responses at a dose of 20 mg/kg .
  • In human xenograft models, DHA-P displayed significantly better efficacy than paclitaxel at equitoxic doses, indicating a potential for improved therapeutic ratios .

Pharmacokinetics

Pharmacokinetic studies reveal that DHA-P has a longer half-life (approximately seven times that of paclitaxel), a smaller volume of distribution (100 times smaller), and significantly slower clearance (300 times slower) than its parent compound . These characteristics suggest that DHA-P may provide prolonged exposure to the drug at therapeutic levels.

Phase I/II Studies

Initial clinical evaluations have focused on safety and tolerability:

  • A Phase I study involving 24 patients revealed that DHA-P was well tolerated with predictable toxicities. The primary dose-limiting toxicity observed was myelosuppression .
  • In a subsequent Phase II trial involving patients with advanced solid tumors, the recommended dose was established at 1100 mg/m². The study reported partial responses in several patients and stabilization of disease in others .

Phase III Trials

A Phase III trial comparing DHA-P with dacarbazine in metastatic melanoma did not show significant differences in overall survival or response rates between the two treatments. However, it noted that myelosuppression was more prevalent among those treated with DHA-P .

Summary of Clinical Findings

Study TypePatient PopulationTreatmentResponse RateNotable Toxicities
Phase I24 advanced cancer patientsDHA-P 200-1100 mg/m²1 partial response; 12 stable diseaseNeutropenia, liver enzyme elevation
Phase IIVarious solid tumorsDHA-P 1100 mg/m²Multiple partial responses; stabilizationMyelosuppression
Phase IIIMetastatic melanomaDHA-P vs. DacarbazineNo significant difference (5.2% vs. 5.5%)Increased myelosuppression

Case Studies

Several case studies have highlighted the clinical application of DHA-P:

  • Case Study on Advanced Adenocarcinoma : A patient treated with DHA-P experienced a partial response after previous therapies failed, demonstrating its potential as an alternative treatment option .
  • Combination Therapy : Studies combining DHA-P with carboplatin have shown promising results in terms of efficacy while maintaining manageable toxicity profiles .

Q & A

Basic Research Questions

Q. What is the mechanism by which DHA-paclitaxel enhances tumor targeting compared to conventional paclitaxel?

this compound is a prodrug where the omega-3 fatty acid docosahexaenoic acid (DHA) is covalently conjugated to paclitaxel. Tumor cells preferentially uptake DHA due to their high metabolic demand for fatty acids, enabling targeted delivery of paclitaxel to tumor tissues. The paclitaxel component inhibits microtubule depolymerization, arresting cell division, and binds to Bcl-2 to induce apoptosis. Preclinical studies demonstrate improved pharmacokinetics and reduced systemic toxicity compared to unconjugated paclitaxel .

Q. Which experimental models are most appropriate for evaluating this compound efficacy in preclinical studies?

Orthotopic xenograft models and patient-derived tumor xenografts (PDTXs) are preferred for mimicking human tumor microenvironments. For example, lung cancer metastasis models have been used to assess this compound’s bone-targeting efficacy, while gastric/esophageal adenocarcinoma models validate its phase II clinical outcomes. In vitro, multidrug-resistant (MDR) cell lines (e.g., HCT-116/MDR colon cancer) are critical for testing resistance profiles .

Q. How do the pharmacokinetic properties of this compound influence dosing regimens in clinical trials?

this compound’s slow release profile allows prolonged drug exposure, enabling weekly dosing schedules (e.g., 600 mg/m² over 2-hour infusions) that mimic continuous paclitaxel infusion. Phase I trials established maximum tolerated doses (MTDs) by monitoring dose-limiting toxicities (DLTs), such as neutropenia. Pharmacokinetic analyses focus on plasma half-life, area under the curve (AUC), and tumor tissue accumulation .

Advanced Research Questions

Q. How should researchers address contradictions in clinical trial outcomes, such as the lack of survival benefit in phase III metastatic melanoma studies?

The phase III trial comparing this compound to dacarbazine in metastatic melanoma showed no significant difference in overall survival or progression-free survival. To reconcile this with earlier phase II efficacy data, researchers should conduct post hoc analyses stratified by tumor biomarkers (e.g., β-tubulin mutations) or patient subgroups. Additionally, comparative studies with other taxanes (e.g., BMS-184476) in resistant models can clarify mechanisms of action .

Q. What methodologies are recommended for designing combination therapies involving this compound?

Synergy studies using Chou-Talalay combination indices can identify optimal partners (e.g., platinum agents or immune checkpoint inhibitors). For example, a phase II trial combined this compound with carboplatin in non-small cell lung cancer (NSCLC), requiring pharmacokinetic compatibility assessments and staggered dosing to minimize overlapping toxicities (e.g., myelosuppression). Adaptive trial designs allow real-time dose adjustments based on toxicity monitoring .

Q. How can researchers optimize pharmacokinetic studies to account for this compound’s tumor-specific release?

Utilize positron emission tomography (PET) with radiolabeled this compound to track tumor uptake and release kinetics. Microdialysis in preclinical models enables continuous sampling of extracellular tumor fluid to measure localized drug concentrations. Population pharmacokinetic (PopPK) modeling in clinical trials can identify covariates (e.g., albumin levels) affecting interpatient variability .

Q. What strategies are effective for conducting systematic reviews on this compound’s therapeutic potential?

Follow PRISMA guidelines to screen and synthesize data from preclinical and clinical studies. Use PICO (Population, Intervention, Comparison, Outcome) frameworks to structure research questions, such as “In metastatic NSCLC, does this compound improve progression-free survival compared to nab-paclitaxel?” Employ tools like Covidence for risk-of-bias assessment, prioritizing studies with rigorous blinding and randomization .

Q. How should ethical considerations be integrated into trials investigating this compound in vulnerable populations (e.g., pancreatic cancer patients)?

Protocols must address informed consent challenges in terminally ill patients, emphasizing realistic benefit-risk assessments. Ethical oversight should ensure equitable participant selection and transparent reporting of adverse events (e.g., neurotoxicity). Reference ICH E6 guidelines for safety monitoring and data integrity standards .

Methodological Notes

  • Data Contradiction Analysis : Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to reassess hypotheses when outcomes conflict. For example, the melanoma trial’s null result may reflect unmeasured resistance mechanisms, warranting biomarker-driven subgroup analyses .
  • Literature Review : Use reference management tools (e.g., Zotero) to organize and annotate studies, highlighting gaps such as limited data on this compound’s efficacy in BRCA-mutated cancers .

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H81NO15/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-35-42-55(74)83-59(57(49-36-29-26-30-37-49)70-63(76)50-38-31-27-32-39-50)65(78)82-52-44-69(79)62(84-64(77)51-40-33-28-34-41-51)60-67(7,53(73)43-54-68(60,45-80-54)85-48(4)72)61(75)58(81-47(3)71)56(46(52)2)66(69,5)6/h9-10,12-13,15-16,18-19,21-22,24-34,36-41,52-54,57-60,62,73,79H,8,11,14,17,20,23,35,42-45H2,1-7H3,(H,70,76)/b10-9-,13-12-,16-15-,19-18-,22-21-,25-24-/t52-,53-,54+,57-,58+,59+,60-,62-,67+,68-,69+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCZQSDQZJBHAF-PUBGEWHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC(C(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C(=O)OC3CC4(C(C5C(C(CC6C5(CO6)OC(=O)C)O)(C(=O)C(C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O[C@H]([C@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C(=O)O[C@H]3C[C@]4([C@H]([C@H]5[C@@]([C@H](C[C@@H]6[C@]5(CO6)OC(=O)C)O)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H81NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00873216
Record name DHA-Paclitaxel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1164.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199796-52-6
Record name Taxoprexin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199796-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Docosahexaenoyl-paclitaxel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199796526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paclitaxel docosahexaenoic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05297
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DHA-Paclitaxel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PACLITAXEL DOCOSAHEXAENOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJE5810C4F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.